Lipophilicity and Polar Surface Area: 1,4-Oxazepan-5-one vs. ε-Caprolactam and Morpholin-3-one
1,4-Oxazepan-5-one exhibits a computed XLogP3 value of -0.9, which is markedly lower than that of ε-caprolactam (XLogP3 = 0.0) and more similar to morpholin-3-one (XLogP3 = -1.2). The topological polar surface area of 1,4-oxazepan-5-one is 38.3 Ų, representing a 35% increase over ε-caprolactam (28.4 Ų) and a 21% increase over morpholin-3-one (31.6 Ų). These differences are directly attributable to the unique combination of a seven-membered ring, an endocyclic oxygen atom, and a carbonyl group at the 5-position [1][2].
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.9; TPSA: 38.3 Ų |
| Comparator Or Baseline | ε-Caprolactam: XLogP3 = 0.0, TPSA = 28.4 Ų; Morpholin-3-one: XLogP3 = -1.2, TPSA = 31.6 Ų |
| Quantified Difference | XLogP3: 0.9 units more hydrophilic than ε-caprolactam, 0.3 units more lipophilic than morpholin-3-one; TPSA: +35% vs. ε-caprolactam, +21% vs. morpholin-3-one |
| Conditions | Computed physicochemical properties (PubChem 2025.04.14 release; XLogP3 3.0 algorithm; Cactvs 3.4.8.18 TPSA calculation) |
Why This Matters
Lower XLogP3 correlates with improved aqueous solubility and reduced passive membrane permeability, which directly influences formulation feasibility and in vivo pharmacokinetic predictions during lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7023020 (1,4-Oxazepan-5-one). Retrieved April 15, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7766 (ε-Caprolactam) and CID 10784 (Morpholin-3-one). Retrieved April 15, 2026. View Source
